molecular formula C10H9ClN2O2 B12959651 Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B12959651
M. Wt: 224.64 g/mol
InChI Key: DPIKVPGEYKJTII-UHFFFAOYSA-N
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Description

Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and dechlorinated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit essential enzymes or disrupt cellular processes in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resultant biological activities.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-8(11)6-13(9)5-7/h3-6H,2H2,1H3

InChI Key

DPIKVPGEYKJTII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)Cl

Origin of Product

United States

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